molecular formula C19H21NO B3442552 2,2-Dimethyl-6,6-diphenylpiperidin-4-one

2,2-Dimethyl-6,6-diphenylpiperidin-4-one

Cat. No.: B3442552
M. Wt: 279.4 g/mol
InChI Key: BPQQJULNAHQHBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6,6-diphenylpiperidin-4-one typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate . Another method includes the reaction of 1-phenylsulfinylpropan-2-one or 1-(4-chlorophenylsulfinyl)propan-2-one with aromatic aldehydes and ammonium acetate to yield 2,6-diaryl-2,3-dihydro-1H-pyridin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted piperidinones .

Scientific Research Applications

2,2-Dimethyl-6,6-diphenylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6,6-diphenylpiperidin-4-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,2-dimethyl-6,6-diphenylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-18(2)13-17(21)14-19(20-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQQJULNAHQHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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